molecular formula C11H11N3O B13514682 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)aniline

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)aniline

Cat. No.: B13514682
M. Wt: 201.22 g/mol
InChI Key: BBJTVRIZPWGGCP-UHFFFAOYSA-N
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Description

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline (CAS 96898-78-1) is a high-value chemical scaffold incorporating the 1,2,4-oxadiazole heterocycle, a structure recognized for its exceptional utility in medicinal chemistry and drug discovery. This compound serves as a privileged building block for the synthesis of novel bioactive molecules. The 1,2,4-oxadiazole ring acts as a bioisostere for ester and amide functional groups, which helps improve metabolic stability by resisting enzymatic hydrolysis, a common limitation of peptide-based therapeutics . The aniline (para-substituted aniline) and 1,2,4-oxadiazole motifs are found in various commercially available drugs and clinical candidates, underscoring the pharmacological relevance of this core structure . The cyclopropyl substituent further enhances the molecule's properties by conferring conformational restriction, which can preorganize the molecule for target engagement, and by improving metabolic stability by shielding against oxidative metabolism by cytochrome P450 enzymes . In scientific research, derivatives of this scaffold are extensively explored for their anti-infective potential, including as antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV . The structure also shows promise in the development of anticancer agents, with research indicating potential for inhibiting enzymes like human deacetylase sirtuin 2 . The primary amine on the aromatic ring provides a convenient handle for further synthetic elaboration, allowing researchers to create amides, ureas, or imines, or to link this pharmacophore to other complex molecular structures . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate in developing new therapeutic candidates for multifactorial disease pathways.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline

InChI

InChI=1S/C11H11N3O/c12-9-5-3-7(4-6-9)10-13-11(15-14-10)8-1-2-8/h3-6,8H,1-2,12H2

InChI Key

BBJTVRIZPWGGCP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CC=C(C=C3)N

Origin of Product

United States

Biological Activity

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)aniline, a compound characterized by the presence of a cyclopropyl group and a 1,2,4-oxadiazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth examination of its biological activity, including antibacterial and antifungal properties, as well as insights from recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N3OC_{11}H_{11}N_{3}O with a molecular weight of 201.22 g/mol. Its structure includes a cyclopropyl group attached to an oxadiazole ring which is known for its bioisosteric properties that can influence biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains tested against related oxadiazole derivatives:

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli15
S. aureus20
P. aeruginosa25
B. subtilis18

These results indicate that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

A notable case study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of oxadiazole derivatives. The study found that modifications on the oxadiazole ring significantly influenced the antibacterial potency against resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa .

In this study, derivatives similar to this compound were synthesized and evaluated for their antimicrobial efficacy. The results demonstrated that compounds with electron-donating groups on the aniline portion showed enhanced activity compared to those with electron-withdrawing substituents.

The proposed mechanism of action for oxadiazole derivatives involves interference with bacterial cell wall synthesis and disruption of membrane integrity. This mechanism is supported by studies indicating that these compounds can inhibit key enzymes involved in peptidoglycan biosynthesis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Methyl-Substituted Analogs
  • 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10185-68-9)

    • Molecular Formula : C₉H₉N₃O
    • Molecular Weight : 175.19 g/mol
    • Key Properties : Higher solubility in polar solvents compared to cyclopropyl analogs due to reduced steric bulk. Widely used in antifungal prodrug design .
  • 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10185-69-0)

    • Purity : 97% (Thermo Scientific)
    • Applications : Intermediate in kinase inhibitor synthesis. Positional isomerism (meta vs. para substitution) alters electronic distribution, affecting receptor binding .
Cyclobutyl-Substituted Analog
Trifluoromethyl-Substituted Analog
  • 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline (CAS 71754-23-9)
    • Molecular Weight : 229.16 g/mol
    • Impact of CF₃ : Electron-withdrawing trifluoromethyl group enhances oxidative stability and modulates pKa of the aniline group, influencing pharmacokinetics .

Positional Isomerism and Functional Group Modifications

Positional Isomers
Carboxylic Acid Derivative
  • 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 915920-27-3)
    • Molecular Weight : 230.22 g/mol
    • Storage : Requires refrigeration (2–8°C) due to hygroscopicity.
    • Hazard : Class 6.1 (toxic if ingested; H301) .
Methoxy-Linked Analog
  • 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride Molecular Weight: 267.71 g/mol Discontinued Status: Limited commercial availability (CymitQuimica) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Hazard Class
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline N/A C₁₁H₁₁N₃O ~201.22* Cyclopropyl Not reported
4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline 10185-68-9 C₉H₉N₃O 175.19 Methyl Non-hazardous
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline 71754-23-9 C₉H₆F₃N₃O 229.16 Trifluoromethyl Not reported
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid 915920-27-3 C₁₂H₁₀N₂O₃ 230.22 Benzoic acid 6.1 (H301)

*Estimated based on positional isomer data .

Preparation Methods

Amidoxime and Carboxylic Acid Condensation

  • Methodology: The most common approach involves the cyclization of amidoximes with carboxylic acids or their derivatives. The reaction typically proceeds under acidic or basic conditions, often facilitated by coupling reagents such as HATU or carbodiimides.
  • Reaction Conditions: Elevated temperatures (80–120°C), often in polar aprotic solvents like DMSO or acetonitrile.
  • Yield: Usually high (up to 90%) with proper optimization.

Nitrile Oxide Cycloaddition

  • Methodology: Nitrile oxides generated in situ react with nitriles or other dipolarophiles to form 1,2,4-oxadiazoles via 1,3-dipolar cycloaddition.
  • Application: Suitable for synthesizing substituted oxadiazoles with various functional groups.

Construction of the Cyclopropyl-Substituted Oxadiazole

The cyclopropyl group at the 5-position of the oxadiazole ring can be introduced through several strategies:

Cyclopropyl-Containing Precursors

  • Approach: Use cyclopropyl-substituted amidines or acyl hydrazides as starting materials.
  • Example: Cyclopropyl carboxylic acids or their derivatives can be coupled with amidoximes, followed by cyclization.

Direct Cyclopropylation

  • Method: Post-synthetic modification of the oxadiazole ring via cyclopropylation reactions, often utilizing diazomethane derivatives or cyclopropanation reagents like Simmons–Smith reagent.

Specific Synthetic Routes for 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)aniline

Based on literature, two plausible synthetic pathways are outlined:

Route A: Multi-Step Synthesis via Aromatic Precursors

Step Reagents & Conditions Description
1 Nitration of aniline derivative Prepare a suitable aromatic precursor with amino functionality.
2 Conversion to amidoxime React with hydroxylamine hydrochloride under basic conditions.
3 Cyclization with cyclopropyl carboxylic acid derivatives Use coupling reagents like EDC or HATU in presence of base to form the oxadiazole ring.
4 Final functionalization Introduce the amino group at the para-position if not present.

Route B: One-Pot Cyclization Approach

  • Starting Material: Cyclopropyl-substituted amidoximes and aromatic acids.
  • Procedure: Combine amidoxime and acid derivatives with coupling agents (e.g., HATU) in a suitable solvent (acetonitrile or DMSO) at elevated temperature (~80–120°C).
  • Outcome: Formation of the target compound in moderate to high yields (50–80%).

Representative Reaction Scheme

Cyclopropyl carboxylic acid derivative + Amidoxime → Cyclization under dehydrating conditions → this compound

Summary of Research Data and Yield Analysis

Method Reagents Solvent Temperature Yield References
Amidoxime-carboxylic acid cyclization Amidoxime, cyclopropyl acid, HATU/EDC DMSO/Acetonitrile 80–120°C 50–80% ,,
Nitrile oxide cycloaddition Nitrile, chloroxime, halogenating agents DCM or acetonitrile Room temperature to 80°C 60–85% ,
Post-synthetic cyclopropylation Oxadiazole core + cyclopropyl reagents Various Room temperature to 50°C Variable ,

Notes on Optimization and Challenges

  • Reaction Conditions: Elevated temperatures and polar aprotic solvents favor cyclization efficiency.
  • Yield Enhancement: Use of coupling reagents like HATU or EDC improves yields.
  • Selectivity: Controlling reaction conditions prevents side reactions such as polymerization or undesired rearrangements.
  • Functional Group Compatibility: The presence of amino groups on aromatic rings necessitates protective strategies to avoid side reactions.

Q & A

Q. What are the primary synthetic routes for 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, cyclopropyl-substituted amidoximes can react with activated carbonyl compounds (e.g., using DCC as a coupling agent) under reflux in acetonitrile or ethanol . Purification is achieved via column chromatography, followed by recrystallization. Purity (>98%) is confirmed using HPLC and LC-MS, with structural validation via 1^1H/13^13C NMR and FT-IR spectroscopy .

Q. How is the molecular structure of this compound confirmed, and what challenges arise in crystallographic analysis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Challenges include low crystal quality due to flexible substituents (e.g., cyclopropyl and aniline groups). SHELX software (SHELXL for refinement) resolves ambiguities in bond lengths and angles, particularly for the oxadiazole ring’s planarity and cyclopropyl geometry . Computational methods (DFT) supplement experimental data to validate electronic configurations .

Q. What are the key spectroscopic signatures (NMR, IR) for characterizing this compound?

  • Methodological Answer :
  • NMR : The aniline NH2_2 group appears as a singlet at ~5.2 ppm (DMSO-d6d_6). The cyclopropyl protons resonate as multiplets between 1.2–1.5 ppm. Oxadiazole ring protons are deshielded (8.5–9.0 ppm) .
  • IR : Stretching vibrations at 1620–1650 cm1^{-1} (C=N in oxadiazole) and 3350–3450 cm1^{-1} (N-H in aniline) confirm functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The cyclopropyl group introduces steric hindrance, slowing Buchwald-Hartwig amination but enhancing regioselectivity in Suzuki-Miyaura couplings. Density Functional Theory (DFT) studies show that the cyclopropyl ring’s σ-donor effect stabilizes transition states in Pd-catalyzed reactions . Optimization requires ligands like XPhos and elevated temperatures (80–100°C) .

Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., antimicrobial vs. anticancer)?

  • Methodological Answer : Discrepancies often stem from assay conditions (e.g., solvent polarity affecting solubility) or impurity profiles. Reproducibility is ensured by:
  • Standardizing solvent systems (e.g., DMSO concentration ≤0.1% in cell-based assays).
  • Validating compound stability via LC-MS before assays .
  • Using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding studies) .

Q. How can molecular docking predict interactions between this compound and biological targets (e.g., kinases)?

  • Methodological Answer : Docking workflows (AutoDock Vina, Glide) use the oxadiazole ring as a hydrogen-bond acceptor and the cyclopropyl group for hydrophobic interactions. The aniline NH2_2 may form salt bridges with acidic residues (e.g., Asp86 in EGFR kinase). MD simulations (AMBER) refine binding poses and calculate binding free energies (MM-PBSA) .

Q. What analytical methods differentiate this compound from its regioisomers (e.g., 1,3,4-oxadiazole derivatives)?

  • Methodological Answer :
  • LC-MS/MS : Fragmentation patterns differ; 1,2,4-oxadiazoles show dominant [M–NH2_2]+^+ ions, while 1,3,4-oxadiazoles exhibit [M–CO]+^+ .
  • 15^15N NMR : Nitrogen chemical shifts distinguish positional isomers (1,2,4-oxadiazole: δ ~250 ppm vs. 1,3,4: δ ~280 ppm) .

Key Research Gaps and Recommendations

  • Crystallographic Data : Limited SC-XRD data for this compound—prioritize crystal growth in mixed solvents (hexane:EtOAc).
  • Toxicity Profiling : Acute toxicity (LD50_{50}) remains unstudied; initiate zebrafish or rodent models .
  • Scale-Up Synthesis : Optimize microwave-assisted synthesis to reduce reaction times (current: 12h → target: 2h) .

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